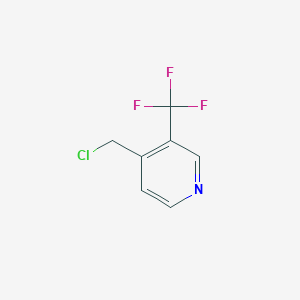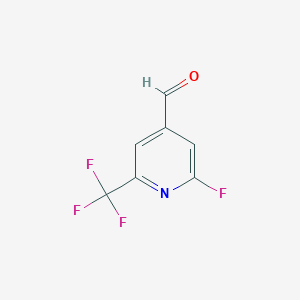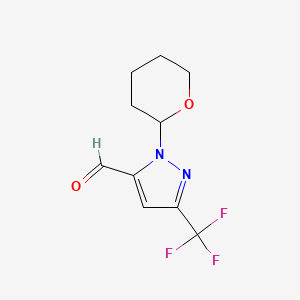
1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Vue d'ensemble
Description
The compound “1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C8H12N2O . It is a yellow liquid with a molecular weight of 152.197 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a tetrahydropyran ring . The exact structure would require more detailed analysis.Physical And Chemical Properties Analysis
This compound is a yellow liquid . It has a molecular weight of 152.197 g/mol . More detailed physical and chemical properties would require further analysis.Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been used in the synthesis of heteroaryl pyrazole derivatives, which are then reacted with chitosan to form Schiff bases. These compounds have been characterized using various analytical techniques including FTIR, NMR, thermogravimetric analysis, and X-ray diffraction (XRD) (Hamed et al., 2020).
Biological Activity
- Several studies have utilized similar pyrazole derivatives in the screening for antimicrobial activity. These studies show that the antimicrobial activity of these compounds can vary depending on the type of the Schiff base moiety (Bhat et al., 2016).
Applications in Organic Chemistry
- Pyrazole carbaldehydes, including compounds structurally related to the target compound, have been used in the synthesis of novel organic compounds such as oxaselenolanes and pyrazolo[4,3-c]pyridines, highlighting their versatility in organic synthesis (Papernaya et al., 2015).
Antimicrobial and Antioxidant Activities
- Compounds synthesized from similar pyrazole carbaldehydes have demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This indicates the potential of these compounds in pharmaceutical applications (Gurunanjappa et al., 2016).
Propriétés
IUPAC Name |
2-(oxan-2-yl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)8-5-7(6-16)15(14-8)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQZOLLJNBPAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=CC(=N2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



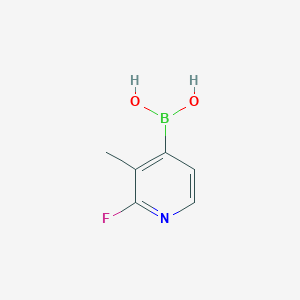
![6-Bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1403567.png)
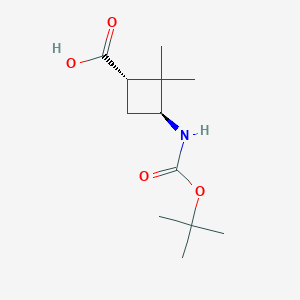
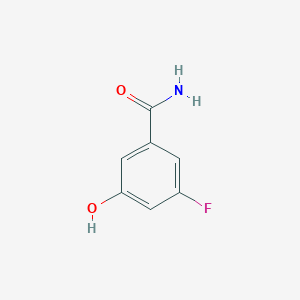
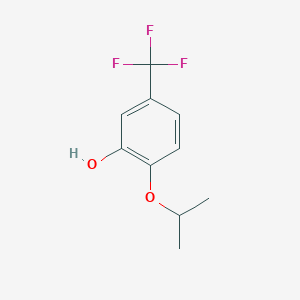
![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)
![2-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1403577.png)
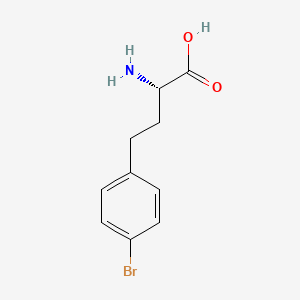
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1403579.png)
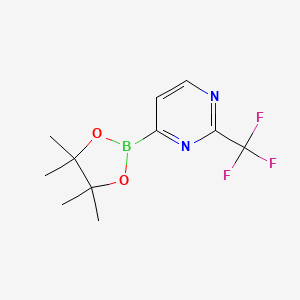
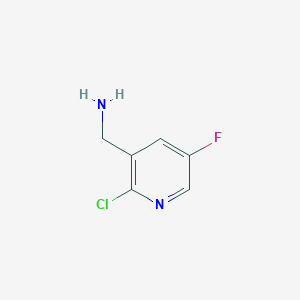
![7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine](/img/structure/B1403582.png)
